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Introduction

Indinavir Sulfate Ethanolate is a potent inhibitor of the human immunodeficiency virus (HIV)
protease, an enzyme critical for the viral life cycle.[1][2] As a key component of highly active
antiretroviral therapy (HAART), understanding its pharmacokinetic profile is paramount for
optimizing dosing regimens, minimizing toxicity, and managing drug-drug interactions. These
application notes provide a comprehensive overview of the methodologies used in the
pharmacokinetic evaluation of Indinavir, including detailed experimental protocols and data
presentation.

Pharmacokinetic Profile of Indinavir

Indinavir is characterized by rapid absorption in a fasted state, with peak plasma
concentrations (Tmax) achieved approximately 0.8 hours after oral administration.[3][4] The
drug exhibits a greater than dose-proportional increase in plasma concentrations over a dose
range of 200-1000 mg.[3] It is approximately 60% bound to human plasma proteins.[2][3] The
elimination half-life of Indinavir is relatively short, around 1.8 hours.[3]

Effect of Food

The absorption of Indinavir is significantly affected by food. Administration with a high-fat, high-
calorie meal can reduce the area under the plasma concentration-time curve (AUC) by
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approximately 77% and the maximum plasma concentration (Cmax) by about 84%.[3][4]
However, lighter meals have been shown to have little to no significant effect on its absorption.

[3114]

Metabolism and Excretion

Indinavir is extensively metabolized in the liver by the cytochrome P450 3A4 (CYP3A4)
iIsoenzyme, resulting in one glucuronide conjugate and six oxidative metabolites.[1][2][3]
Consequently, co-administration with drugs that are also metabolized by, inhibit, or induce
CYP3A4 can lead to significant drug interactions.[3][5] Less than 20% of the administered dose

is excreted unchanged in the urine.[2][3]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Indinavir from various
studies.

Table 1: Pharmacokinetic Parameters of Indinavir in

Healthy Adults (800 mg every 8 hours)

Parameter Mean Value Standard Deviation
AUC (nMe<hour) 30,691 + 11,407

Cmax (nM) 12,617 + 4037

Trough Conc. (nM) 251 +178

Tmax (hours) 0.8 +0.3

Half-life (hours) 1.8 +0.4

Data sourced from[3]

Table 2: Pharmacokinetic Parameters of Indinavir in
Special Populations
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. Dosing Trough Conc.
Population . AUC (nM<hour) Cmax (nM)
Regimen (nM)
Pediatric (4-15 500 mg/mz every
38,742 + 24,098 17,181 + 9809 134 +91
years) 8 hours
Hepatic
Insufficiency Single 400 mg ~60% higher
(mild to dose mean AUC
moderate)

Data sourced from[3][5]

Table 3: Performance of LC-MS/MS Methods for Indinavir

Quantification

Parameter Method 1 (PPT) Method 2 (PPT) Method 3 (SPE)
Linearity Range

3.0-12,320 30 - 15,000 0.2 - 1,000
(ng/mL)
LLOQ (ng/mL) 3.0 30 0.2
Intra-day Precision

<10% <8.5% <10.3%
(%CV)
Inter-day Precision

<12% <9.2% <11.2%
(%CV)
Intra-day Accuracy (% o o o

Within + 10% Within + 7.5% Within + 9.8%

bias)

Data sourced from[6]

Experimental Protocols
Bioanalytical Method for Indinavir Quantification in
Plasma using LC-MS/MS
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This protocol outlines a common method for the determination of Indinavir concentrations in
human plasma, a critical component of any pharmacokinetic study.

1. Sample Preparation (Protein Precipitation)

e To a 100 pL aliquot of human plasma, add an internal standard.

» Precipitate the plasma proteins by adding 200 pL of acetonitrile.

o \ortex the mixture for 1 minute.

e Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

o Transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Analysis

e Liquid Chromatography:

o Use a suitable C18 reverse-phase column.

o Employ a gradient elution with a mobile phase consisting of a mixture of an aqueous buffer
(e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

e Mass Spectrometry:

o Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source
operating in positive ion mode.

o Monitor the multiple reaction monitoring (MRM) transitions for Indinavir (e.g., m/z 614.3 -
421.2) and the internal standard.[7]

3. Calibration and Quantification

o Prepare a calibration curve by spiking known concentrations of Indinavir into blank plasma.

[8]

e Process the calibration standards and quality control samples alongside the study samples.
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e Quantify the Indinavir concentration in the unknown samples by interpolating from the linear
regression of the calibration curve.[8]

In Vivo Pharmacokinetic Study Protocol (Human)

This protocol provides a general framework for conducting a single-dose pharmacokinetic study
of Indinavir in healthy volunteers.

1. Study Design

o Conduct a single-center, open-label, single-dose study.

e Enroll healthy adult volunteers who have provided informed consent.

e Subjects should be fasted overnight prior to drug administration.

2. Dosing and Sample Collection

» Administer a single oral dose of Indinavir Sulfate Ethanolate (e.g., 800 mg) with water.

o Collect serial blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA)
at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours
post-dose).

3. Plasma Processing

o Centrifuge the blood samples to separate the plasma.
o Store the plasma samples at -80°C until bioanalysis.
4. Pharmacokinetic Analysis

» Analyze the plasma samples for Indinavir concentrations using a validated bioanalytical
method (as described above).

o Calculate the key pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) using non-
compartmental analysis software.
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Caption: Metabolic pathway of Indinauvir.
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Caption: General workflow for a pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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